molecular formula C22H15N3O3 B11702452 5-formyl-1-phenyl-4-[4-(phenylcarbonyl)pyridinium-1-yl]-1H-imidazol-2-olate

5-formyl-1-phenyl-4-[4-(phenylcarbonyl)pyridinium-1-yl]-1H-imidazol-2-olate

Cat. No.: B11702452
M. Wt: 369.4 g/mol
InChI Key: HMWIPMCHSUTLCJ-UHFFFAOYSA-N
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Description

4-(4-BENZOYL-1-PYRIDINIUMYL)-5-FORMYL-1-PHENYL-1H-IMIDAZOL-2-OLATE is a complex organic compound with a unique structure that combines a benzoyl group, a pyridinium moiety, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZOYL-1-PYRIDINIUMYL)-5-FORMYL-1-PHENYL-1H-IMIDAZOL-2-OLATE typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, pyridine, and imidazole derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(4-BENZOYL-1-PYRIDINIUMYL)-5-FORMYL-1-PHENYL-1H-IMIDAZOL-2-OLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinium ring, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

4-(4-BENZOYL-1-PYRIDINIUMYL)-5-FORMYL-1-PHENYL-1H-IMIDAZOL-2-OLATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-BENZOYL-1-PYRIDINIUMYL)-5-FORMYL-1-PHENYL-1H-IMIDAZOL-2-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 4-BENZOYL-1-(2-OXO-2-PHENYLETHYL)PYRIDINIUM BROMIDE
  • 4-BENZOYL-1-(2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL)PYRIDINIUM BROMIDE
  • 4-BENZOYL-1-(2-(1-NAPHTHYL)-2-OXOETHYL)PYRIDINIUM BROMIDE

Uniqueness

4-(4-BENZOYL-1-PYRIDINIUMYL)-5-FORMYL-1-PHENYL-1H-IMIDAZOL-2-OLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C22H15N3O3

Molecular Weight

369.4 g/mol

IUPAC Name

4-(4-benzoylpyridin-1-ium-1-yl)-5-formyl-1-phenylimidazol-2-olate

InChI

InChI=1S/C22H15N3O3/c26-15-19-21(23-22(28)25(19)18-9-5-2-6-10-18)24-13-11-17(12-14-24)20(27)16-7-3-1-4-8-16/h1-15H

InChI Key

HMWIPMCHSUTLCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)C3=C(N(C(=N3)[O-])C4=CC=CC=C4)C=O

Origin of Product

United States

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